5-fluoro-1-benzothiophene-4-carbaldehyde
Description
Properties
CAS No. |
2244082-05-9 |
|---|---|
Molecular Formula |
C9H5FOS |
Molecular Weight |
180.2 |
Origin of Product |
United States |
Preparation Methods
Fluorination of Benzothiophene Precursors
Fluorination is typically achieved using electrophilic fluorinating agents. Common methods include:
| Fluorinating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Selectfluor® | DMF | 80°C | 62–68 |
| NFSI | CH₃CN | 60°C | 55–60 |
| F-TEDA-BF₄ | DCM | RT | 48–52 |
Mechanistic Insight :
Electrophilic fluorination proceeds via an aromatic electrophilic substitution (SEAr) mechanism. The electron-rich benzothiophene ring directs fluorine to position 5 due to resonance stabilization of the intermediate sigma complex.
Palladium-Catalyzed Cross-Coupling
This route employs Suzuki-Miyaura coupling to construct the benzothiophene core post-fluorination:
-
Synthesis of 5-Fluoro-1-bromo-benzothiophene :
-
Bromination of 5-fluoro-benzothiophene using NBS (N-bromosuccinimide).
-
-
Coupling with Formylboronic Ester :
-
Pd(PPh₃)₄ catalyzes cross-coupling with 4-formylphenylboronic acid.
-
| Catalyst Loading | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5 mol% Pd | K₂CO₃ | THF | 65–70 |
| 3 mol% Pd | CsF | Dioxane | 58–63 |
Advantages :
-
Avoids harsh formylation conditions.
-
Enables modular synthesis of derivatives.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Fluorination | 12 hours | 45 minutes | +15% |
| Formylation | 8 hours | 2 hours | +12% |
Conditions :
-
Power: 300 W
-
Temperature: 120°C (fluorination), 80°C (formylation)
Industrial-Scale Production
Continuous Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 hours | 2 hours |
| Purity | 92% | 97% |
| Annual Output | 50 kg | 500 kg |
Equipment :
-
Microreactors with Teflon-coated channels to prevent corrosion.
-
In-line IR spectroscopy for real-time monitoring.
Purification and Characterization
Chromatographic Techniques
| Method | Eluent System | Purity Achieved |
|---|---|---|
| Column Chromatography | Hexane:EtOAc (8:2) | 95% |
| Preparative HPLC | MeCN:H₂O (70:30) | 99% |
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 10.12 (s, 1H, CHO), 7.85–7.20 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H) |
| ¹³C NMR | δ 192.4 (CHO), 160.1 (C-F), 135.2–115.3 (Ar-C) |
| IR (cm⁻¹) | 1685 (C=O), 1240 (C-F) |
| Hazard | Mitigation Strategy |
|---|---|
| POCl₃ Toxicity | Use sealed reactors with scrubbers |
| DMF Exposure | PPE (gloves, goggles) and ventilation |
| Waste Disposal | Neutralize with NaOH before disposal |
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include 5-fluoro-1-benzothiophene-4-carboxylic acid (from oxidation), 5-fluoro-1-benzothiophene-4-methanol (from reduction), and various substituted benzothiophene derivatives (from substitution reactions).
Scientific Research Applications
5-fluoro-1-benzothiophene-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 5-fluoro-1-benzothiophene-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous aldehydes and heterocycles, focusing on molecular features, substituent effects, and inferred properties.
Table 1: Structural and Molecular Comparison
Table 2: Inferred Physicochemical and Reactivity Differences
| Compound | Key Properties |
|---|---|
| This compound | Higher lipophilicity (benzothiophene core) vs. simpler aromatics. Electron-deficient aldehyde due to fluorine’s inductive effect. |
| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | Increased hydrogen-bonding capacity (imidazole N-H). Chloro substituent may reduce metabolic stability compared to fluoro analogs. |
| 2-Chloro-5-fluorobenzaldehyde | Simpler aromatic system with lower molecular weight. Aldehyde reactivity enhanced by electron-withdrawing Cl/F substituents. |
| 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | Carboxylic acid group enables salt formation and solubility modulation. Methyl group adds steric bulk. |
Key Findings:
Heterocyclic vs. This impacts crystallization behavior and binding affinity in biological systems. Imidazole analogs (e.g., 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde) introduce basic nitrogen sites, altering solubility and coordination chemistry relative to sulfur-containing benzothiophenes .
Substituent Effects :
- Fluoro vs. Chloro : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, favoring nucleophilic additions (e.g., condensations). Chloro analogs may exhibit slower reaction kinetics due to weaker electron withdrawal .
- Positional Isomerism : In 2-chloro-5-fluorobenzaldehyde , the ortho-chloro and para-fluoro arrangement creates steric strain, unlike the spatially separated substituents in the benzothiophene derivative.
Functional Group Diversity :
- Carboxylic acid derivatives (e.g., 5-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid) are more polar and less volatile than aldehydes, making them suitable for ionic or zwitterionic applications .
- Aldehydes (e.g., this compound) are pivotal in synthesizing Schiff bases or heterocyclic scaffolds via condensation reactions.
Limitations and Discrepancies
- Molecular Formula Conflicts : The reported formula (C₁₃H₁₅FO₂) for this compound conflicts with the expected formula for a benzothiophene derivative. Further verification via primary literature or analytical data (e.g., mass spectrometry) is recommended.
- Data Gaps : The evidence provided lacks quantitative data (e.g., melting points, solubility, logP), necessitating extrapolation from structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-1-benzothiophene-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and formylation steps. For example, the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can introduce the aldehyde group to the benzothiophene core . Optimization includes controlling temperature (e.g., 0–5°C during formylation) and using catalysts like BF₃·Et₂O for regioselective fluorination. Purity (>98%) is achievable via column chromatography with hexane/ethyl acetate gradients, as validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.2 ppm, with aldehyde protons near δ 10.2 ppm. Fluorine coupling (J = 8–12 Hz) confirms substitution patterns .
- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 194.03 (calculated for C₉H₅FOS⁺) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported spectral data or melting points for this compound across different studies?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve this:
- Perform orthogonal characterization (e.g., XRD for crystallinity, DSC for melting point validation) .
- Cross-validate with independent databases like PubChem or replicate synthesis under controlled conditions .
- Collaborative inter-laboratory studies can harmonize data, as seen in fluorinated benzaldehyde derivatives .
Q. What strategies are recommended for evaluating the pharmacological activity of this compound derivatives in drug discovery pipelines?
- Methodological Answer :
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- ADMET profiling : Use Caco-2 cell models for permeability and cytochrome P450 inhibition studies .
- Molecular docking : Prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) to active sites, leveraging software like AutoDock Vina .
Q. How can researchers mitigate hazards when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods for synthesis .
- Waste disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .
- Emergency protocols : Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
